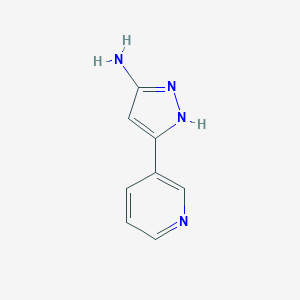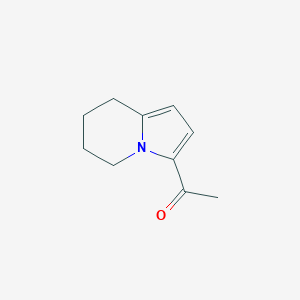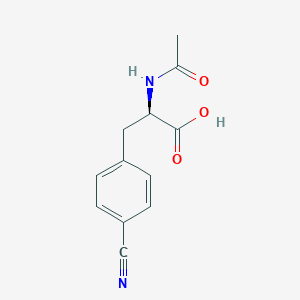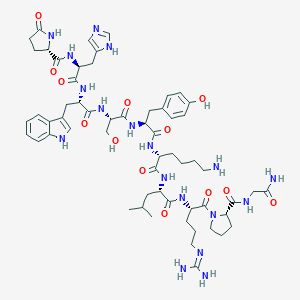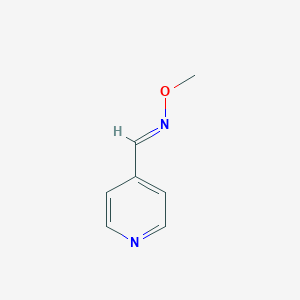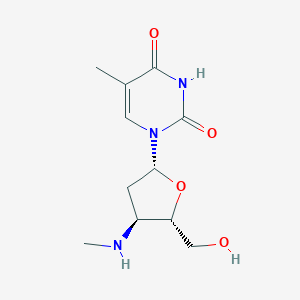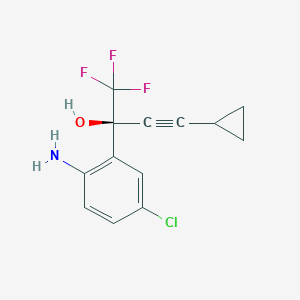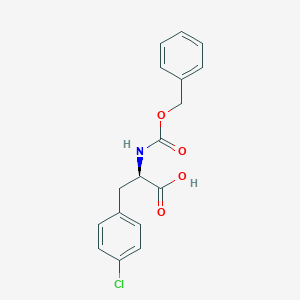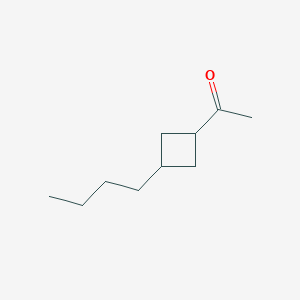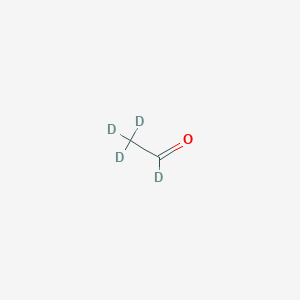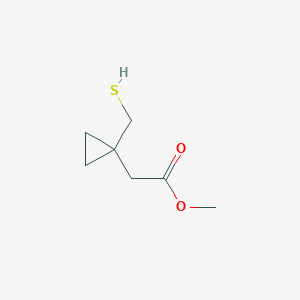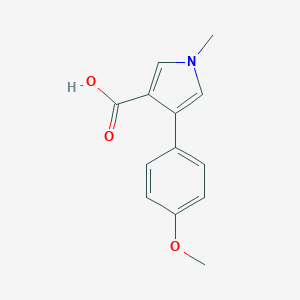
4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid, also known as MMPC, is a chemical compound that has been widely studied for its potential therapeutic applications. MMPC belongs to the class of pyrrole carboxylic acids and has shown promising results in various scientific research studies.
Mechanism Of Action
The mechanism of action of 4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines and to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical And Physiological Effects
4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect against neuronal damage. 4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid has also been shown to have anti-tumor properties and to inhibit the growth of cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid for lab experiments is its well-established synthesis method. 4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid is also relatively stable and can be easily stored. However, one limitation of 4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for the study of 4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid. One area of future research could be the development of new synthesis methods for 4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid that improve its solubility in water. Another area of future research could be the study of 4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid in combination with other drugs or therapies for the treatment of neurodegenerative diseases and cancer. Additionally, further studies could be conducted to better understand the mechanism of action of 4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid and its potential therapeutic applications.
Synthesis Methods
The synthesis of 4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid involves the reaction of 4-methoxyphenylhydrazine and ethyl acetoacetate, followed by the reaction of the resulting product with methyl iodide. The final product is obtained through the hydrolysis of the resulting ester. The synthesis method of 4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid has been well-established and has been used in various scientific research studies.
Scientific Research Applications
4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. 4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
131924-71-5 |
|---|---|
Product Name |
4-(4-Methoxyphenyl)-1-methyl-1h-pyrrole-3-carboxylic acid |
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-1-methylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-14-7-11(12(8-14)13(15)16)9-3-5-10(17-2)6-4-9/h3-8H,1-2H3,(H,15,16) |
InChI Key |
LJEFJBUPUCUNAL-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=C1)C(=O)O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CN1C=C(C(=C1)C(=O)O)C2=CC=C(C=C2)OC |
synonyms |
4-(4-METHOXYPHENYL)-1-METHYL-1H-PYRROLE-3-CARBOXYLIC ACID |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



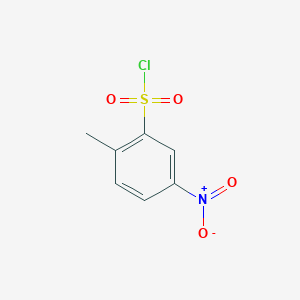
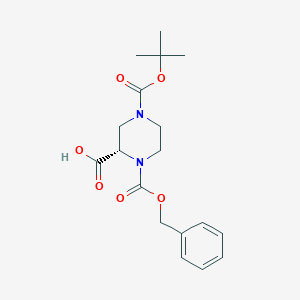
![2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B137879.png)
